molecular formula C17H19NO3 B4408087 N-(3-ethoxyphenyl)-2-phenoxypropanamide

N-(3-ethoxyphenyl)-2-phenoxypropanamide

Cat. No.: B4408087
M. Wt: 285.34 g/mol
InChI Key: AKKVOMWOJPBUHV-UHFFFAOYSA-N
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Description

N-(3-ethoxyphenyl)-2-phenoxypropanamide is a synthetic organic compound belonging to the phenoxypropanamide class. Its structure comprises a phenoxy group attached to a propanamide backbone, with a 3-ethoxyphenyl substituent on the amide nitrogen (Figure 1). The ethoxy group (–OCH₂CH₃) at the meta position of the phenyl ring contributes to its distinct physicochemical properties, such as moderate lipophilicity and enhanced solubility compared to non-polar analogs. This structural configuration enables diverse interactions with biological targets, including enzymes and receptors, making it a candidate for pharmacological research.

Optimization of reaction parameters (e.g., temperature, catalysts) is critical to achieving high yields and purity.

Potential Applications: Based on structurally related compounds, this compound may exhibit anti-inflammatory, antimicrobial, or enzyme-modulating activities. Its ethoxyphenyl moiety could facilitate binding to hydrophobic pockets in target proteins while maintaining aqueous solubility for improved bioavailability.

Properties

IUPAC Name

N-(3-ethoxyphenyl)-2-phenoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-3-20-16-11-7-8-14(12-16)18-17(19)13(2)21-15-9-5-4-6-10-15/h4-13H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKVOMWOJPBUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C(C)OC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxyphenyl)-2-phenoxypropanamide typically involves the reaction of 3-ethoxyaniline with 2-phenoxypropanoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxyphenyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or phenoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-ethoxyphenyl)-2-phenoxypropanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-ethoxyphenyl)-2-phenoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Phenoxypropanamide Derivatives

Compound Name Substituent on Amide Nitrogen Key Functional Groups Biological Activity Unique Properties Reference
This compound 3-ethoxyphenyl Ethoxy, phenoxy Potential anti-inflammatory Balanced solubility-lipophilicity -
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-phenoxypropanamide 2-hydroxy-2-(4-(methylthio)phenyl)ethyl Methylthio, hydroxyethyl Antimicrobial, anticancer High lipophilicity, redox activity
N-benzyl-N-ethyl-2-phenoxypropanamide Benzyl, ethyl Benzyl, ethyl Neurological research Steric hindrance, metabolic stability
N-((6-cyclopropylpyridin-3-yl)methyl)-2-phenoxypropanamide 6-cyclopropylpyridinylmethyl Cyclopropyl, pyridine Central nervous system (CNS) targeting Enhanced binding to neurotransmitter receptors
N-(2-(3-chlorophenyl)thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide 3-chlorophenyl-thienopyrazolyl Chlorophenyl, thienopyrazole Anticancer, anti-inflammatory Rigid heterocyclic core

Key Findings

Substituent Effects on Solubility and Lipophilicity: The 3-ethoxyphenyl group in the target compound provides a balance between solubility (due to the polar ethoxy group) and lipophilicity, favoring membrane permeability and oral bioavailability. In contrast, the methylthio group in ’s compound increases lipophilicity, enhancing tissue penetration but reducing aqueous solubility .

Biological Activity Trends: Ethoxyphenyl Derivatives: Likely modulate inflammatory pathways (e.g., COX-2 inhibition) similar to other phenoxypropanamides with aryl groups . Pyridine/Cyclopropyl Derivatives (): Exhibit affinity for CNS targets, such as dopamine receptors, due to the pyridine ring’s hydrogen-bonding capacity . Benzyl/Ethyl Derivatives (): Show altered metabolic stability and steric effects, making them suitable for prolonged neurological studies .

Synthetic Challenges :

  • Introducing electron-donating groups (e.g., ethoxy) requires careful control of reaction conditions to avoid side reactions, whereas electron-withdrawing groups (e.g., chloro) may necessitate harsher reagents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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